REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:12])[O:11][C:9](=[O:10])[CH2:8][C:6]1=[CH2:7].[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:16][CH:15]=1.S(=O)(=O)(O)O>ClC1C=CC=CC=1Cl.O>[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]2[CH:25]=[CH:24][C:23]([C:9](=[O:10])[CH2:8][C:6](=[CH2:7])[C:5]([OH:11])=[O:12])=[CH:22][CH:21]=2)=[CH:18][CH:19]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
193.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1100 g
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
80.9 g
|
Type
|
reactant
|
Smiles
|
C1(C(=C)CC(=O)O1)=O
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
700 g
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1000 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to 45° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 25° C. for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated off
|
Type
|
WASH
|
Details
|
The organic phase is washed three times
|
Type
|
ADDITION
|
Details
|
with a mixture of 1000 g of water and 15 g of sulfuric acid (96%) in each case
|
Type
|
WASH
|
Details
|
After washing three times, it
|
Type
|
FILTRATION
|
Details
|
the colorless product is then filtered off with suction
|
Type
|
WASH
|
Details
|
This is then washed three times with 150 g of ethanol (96%) in each case
|
Type
|
CUSTOM
|
Details
|
The product is dried at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C(CC(C(=O)O)=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.49 mol | |
AMOUNT: MASS | 148 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |